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molecular formula C8H5F3INO3 B8448023 3-Pyridinecarboxylic acid, 5-iodo-6-(2,2,2-trifluoroethoxy)-

3-Pyridinecarboxylic acid, 5-iodo-6-(2,2,2-trifluoroethoxy)-

Cat. No. B8448023
M. Wt: 347.03 g/mol
InChI Key: OHOOAXRCMLPKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08629166B2

Procedure details

6-Chloro-5-iodo-3-pyridinecarboxylic acid (CAN 59782-87-5, 4.7 g, 16.6 mmol) was dissolved in DMSO (49.5 ml). Potassium hydroxide pellets (2.79 g, 49.7 mmol) and 2,2,2-trifluoroethanol (2.16 g, 1.55 ml, 21.6 mmol) were added slowly at room temperature under argon. The reaction mixture was stirred for 2 h at rt; water (35 mL) was added and the mixture was cooled to 0-5° C. Concentrated HCl solution (8 mL) was added drop by drop and the precipitated solid was collected, washed with cold water and dried. The crude material was purified by flash chromatography (silica gel, 150 g, 0% to 20% i-propyl acetate in n-heptane +10% of acetic acid) to give the title compound (1.6 g, 28%) as colorless solid; MS (ESI) 345.7 (M−H)−.
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
49.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.55 mL
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Five
Yield
28%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][C:3]=1[I:11].[OH-].[K+].[F:14][C:15]([F:19])([F:18])[CH2:16][OH:17].Cl>CS(C)=O.O>[I:11][C:3]1[C:2]([O:17][CH2:16][C:15]([F:19])([F:18])[F:14])=[N:7][CH:6]=[C:5]([CH:4]=1)[C:8]([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
ClC1=C(C=C(C=N1)C(=O)O)I
Name
Quantity
49.5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
1.55 mL
Type
reactant
Smiles
FC(CO)(F)F
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added slowly at room temperature under argon
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0-5° C
CUSTOM
Type
CUSTOM
Details
the precipitated solid was collected
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (silica gel, 150 g, 0% to 20% i-propyl acetate in n-heptane +10% of acetic acid)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC=1C(=NC=C(C(=O)O)C1)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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